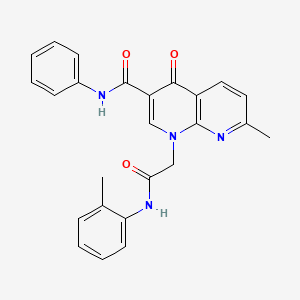

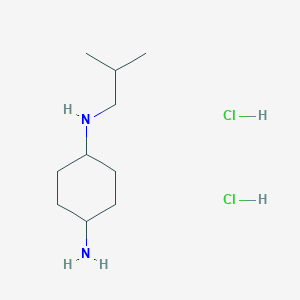

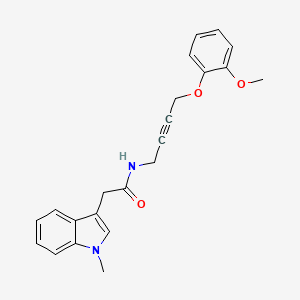

![molecular formula C21H20N2O4S B2829203 N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide CAS No. 339103-43-4](/img/structure/B2829203.png)

N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a phenylsulfonyl group, and an anilino group, all attached to an acetamide core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including coupling reactions and substitutions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenylsulfonyl group could participate in substitution reactions, and the acetamide group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with similar structures often have moderate to high molecular weights, and may have specific melting points, boiling points, and solubilities .Applications De Recherche Scientifique

Conventional vs. Microwave-Assisted Synthesis

Research has explored the synthesis of triazole analogues, including N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide, using both conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, demonstrating significant biological activities. The study highlights the impact of synthesis methods on the yield and reaction time, providing insights into efficient production techniques for such compounds (Virk et al., 2018).

Catalytic Hydrogenation for Green Synthesis

Another study focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. Utilizing a novel Pd/C catalyst developed by the research group, the study showcased the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, achieving high selectivity and good stability. This research contributes to the development of environmentally friendly production methods for chemical intermediates (Zhang Qun-feng, 2008).

Hydroxy Substitution Synthesis

A method for N-alkylation of amides, lactams, carbamates, ureas, and anilines with 4,4'-dimethoxybenzhydrol in acetic acid was demonstrated, showcasing the versatility of 4-methoxyphenyl compounds in organic synthesis. This approach offers a pathway to a range of substituted benzhydrol derivatives, expanding the toolkit for synthetic chemists (Henneuse et al., 1996).

Mineralization of Paracetamol in Aqueous Medium

The degradation of paracetamol (N-(4-hydroxyphenyl)acetamide) in water using a boron-doped diamond electrode was studied, highlighting the compound's environmental impact and degradation pathways. The research showed complete mineralization of paracetamol, with the generation of NH4+ and NO3- ions, emphasizing the role of advanced oxidation processes in removing pharmaceuticals from water (Brillas et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-27-19-14-12-17(13-15-19)22-21(24)16-23(18-8-4-2-5-9-18)28(25,26)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJOUYXWCGIXPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

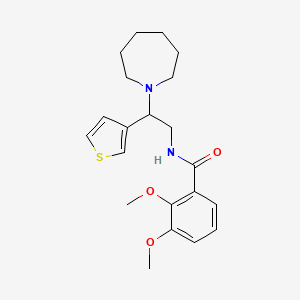

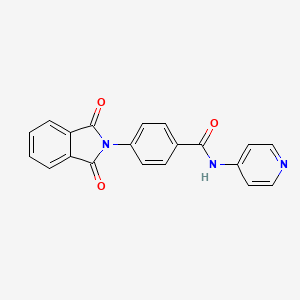

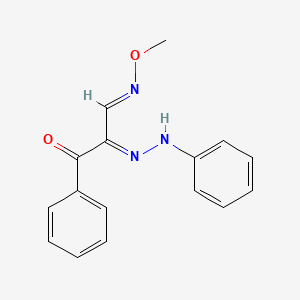

![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)

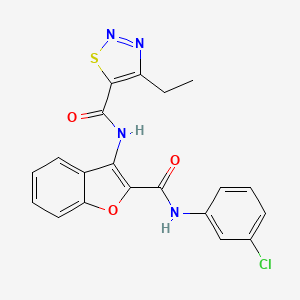

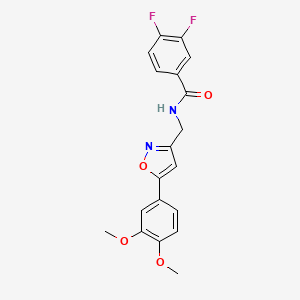

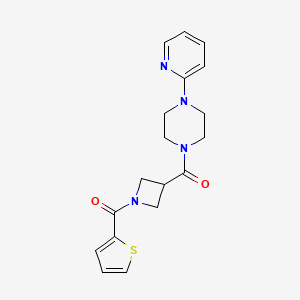

![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)

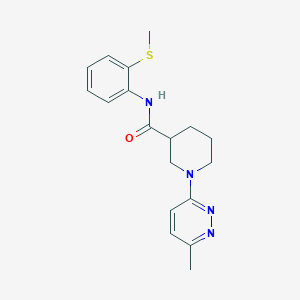

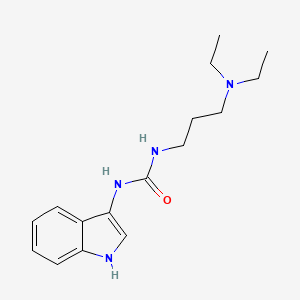

![8-(2,5-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2829138.png)